5-(4-Hydroxyphenyl)-2-hydroxyisonicotinic acid
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Overview
Description
5-(4-Hydroxyphenyl)-2-hydroxyisonicotinic acid: is an organic compound that features both phenolic and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxyphenyl)-2-hydroxyisonicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxybenzaldehyde and isonicotinic acid.
Condensation Reaction: The 4-hydroxybenzaldehyde undergoes a condensation reaction with isonicotinic acid under basic conditions to form the desired product.
Purification: The crude product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-(4-Hydroxyphenyl)-2-hydroxyisonicotinic acid: can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-(4-Hydroxyphenyl)-2-hydroxyisonicotinic acid: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific functional properties.
Mechanism of Action
The mechanism of action of 5-(4-Hydroxyphenyl)-2-hydroxyisonicotinic acid involves its interaction with various molecular targets:
Antioxidant Activity: The phenolic group can donate hydrogen atoms to neutralize free radicals.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines.
Anticancer Activity: It may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
5-(4-Hydroxyphenyl)-2-hydroxyisonicotinic acid: can be compared with other similar compounds:
4-Hydroxybenzoic Acid: Similar phenolic structure but lacks the isonicotinic acid moiety.
Isonicotinic Acid: Contains the isonicotinic acid structure but lacks the phenolic group.
4-Hydroxyphenylacetic Acid: Similar phenolic structure but with a different carboxylic acid placement.
The uniqueness of This compound lies in its combined phenolic and isonicotinic acid functionalities, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-(4-hydroxyphenyl)-2-oxo-1H-pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c14-8-3-1-7(2-4-8)10-6-13-11(15)5-9(10)12(16)17/h1-6,14H,(H,13,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRAASHDJGFTSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=O)C=C2C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686971 |
Source
|
Record name | 5-(4-Hydroxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70686971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261988-36-6 |
Source
|
Record name | 5-(4-Hydroxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70686971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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